molecular formula C12H15BrClN B6156913 6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride CAS No. 1314670-57-9

6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride

Cat. No. B6156913
CAS RN: 1314670-57-9
M. Wt: 288.6
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride can be represented by the InChI code: 1S/C11H12BrN.ClH/c12-9-2-1-8-6-13-7-11 (3-4-11)10 (8)5-9;/h1-2,5,13H,3-4,6-7H2;1H . This indicates that the compound contains a bromine atom, a nitrogen atom, and a chloride ion, along with carbon and hydrogen atoms.

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride' involves the cyclization of a bromo-substituted benzylamine with a cyclobutanone derivative, followed by reduction and quaternization to form the final product.", "Starting Materials": [ "4-bromo-2-nitrobenzylamine", "cyclobutanone", "sodium borohydride", "methyl iodide", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-nitrobenzylamine with sodium borohydride in methanol to form 4-bromo-2-aminobenzylamine", "Step 2: Cyclization of 4-bromo-2-aminobenzylamine with cyclobutanone in the presence of hydrochloric acid and diethyl ether to form 6-bromo-2,3-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]", "Step 3: Reduction of 6-bromo-2,3-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] with sodium borohydride in methanol to form 6-bromo-2,3-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride", "Step 4: Quaternization of 6-bromo-2,3-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride with methyl iodide in the presence of sodium hydroxide to form '6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride'" ] }

CAS RN

1314670-57-9

Product Name

6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride

Molecular Formula

C12H15BrClN

Molecular Weight

288.6

Purity

95

Origin of Product

United States

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